
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a complex organic compound featuring a quinoxaline core, a pyridine ring substituted with a thiophene group, and a carboxamide functional group
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its heterocyclic structure. Researchers can explore its potential as a lead compound in drug discovery programs.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple heteroatoms and functional groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound could be used in the synthesis of organic semiconductors or as a precursor for the development of novel polymers with specific electronic properties.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal under acidic conditions.
Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing a thiophene group at the 3-position. This can be achieved through a Suzuki coupling reaction between a 3-bromopyridine derivative and a thiophene boronic acid.
Amide Bond Formation: The final step involves the formation of the carboxamide bond. This can be done by reacting the functionalized pyridine derivative with quinoxaline-6-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow techniques to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The nitro groups on the quinoxaline core can be reduced to amines.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidizing the thiophene ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) can reduce nitro groups.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Aminoquinoxaline derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide: Lacks the thiophene group, potentially altering its electronic properties and biological activity.
N-((5-(furan-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide: Contains a furan ring instead of thiophene, which might affect its reactivity and interactions.
N-((5-(phenyl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide: Substitutes the thiophene with a phenyl group, impacting its steric and electronic characteristics.
Uniqueness
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is unique due to the presence of the thiophene ring, which can enhance its electronic properties and potentially increase its biological activity compared to similar compounds. The combination of quinoxaline, pyridine, and thiophene rings provides a versatile scaffold for further chemical modifications and applications.
Eigenschaften
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-19(14-1-2-17-18(8-14)22-5-4-21-17)23-10-13-7-16(11-20-9-13)15-3-6-25-12-15/h1-9,11-12H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMOEWATOCYDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
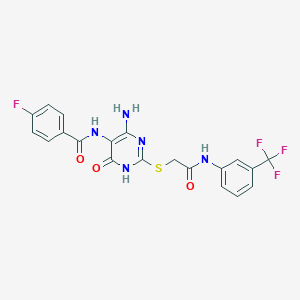
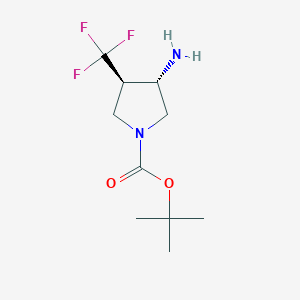
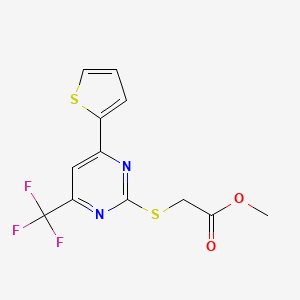
![METHYL 6-FLUORO-4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2931702.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931704.png)
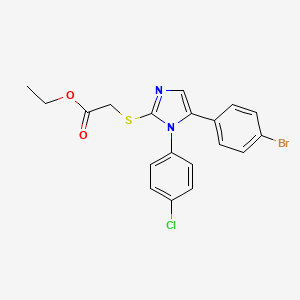
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2931708.png)
![1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2931710.png)
![3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline](/img/structure/B2931711.png)
![1-(3,4-dichlorophenyl)-2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2931713.png)

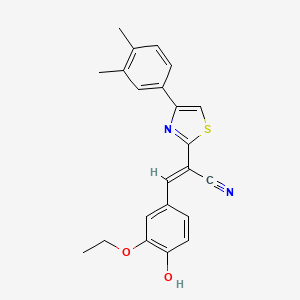
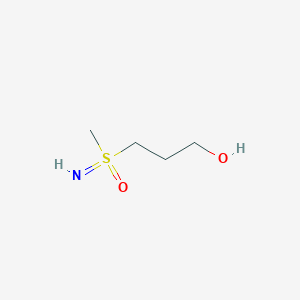
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)
